2-Isopropyl-3-methylbutanoic acid

Description

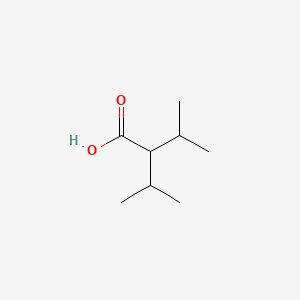

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-propan-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5(2)7(6(3)4)8(9)10/h5-7H,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZKHLKKYPBXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185908 | |

| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32118-53-9 | |

| Record name | 3-Methyl-2-(1-methylethyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32118-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-(propan-2-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B9URE7Y2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers of 2-isopropyl-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropyl-3-methylbutanoic acid and its structural isomers. The document is structured to offer an in-depth analysis of their physicochemical properties, synthesis methodologies, and known biological activities, catering to the needs of researchers and professionals in the field of drug development and chemical sciences.

Introduction to 2-isopropyl-3-methylbutanoic Acid and its Isomers

2-isopropyl-3-methylbutanoic acid, systematically named 2,3,4-trimethylpentanoic acid , is a branched-chain carboxylic acid with the chemical formula C8H16O2. As a member of the C8 carboxylic acid family, it shares this formula with numerous structural isomers, each exhibiting unique physical, chemical, and biological properties. The arrangement of the carbon skeleton and the position of the carboxyl group significantly influence these characteristics.

The straight-chain isomer is octanoic acid, a well-characterized medium-chain fatty acid. The branched-chain isomers, including 2-isopropyl-3-methylbutanoic acid, present a more complex landscape for scientific investigation due to the vast number of possible structural variations. Understanding the nuances of these isomers is crucial for applications in drug design, metabolic studies, and materials science. Branched-chain fatty acids are known to have distinct metabolic pathways and biological activities compared to their straight-chain counterparts. For instance, they are components of bacterial cell membranes and can be found in various natural products[1][2].

This guide will systematically explore the key structural isomers of 2-isopropyl-3-methylbutanoic acid, with a particular focus on their synthesis, properties, and biological relevance.

Physicochemical Properties of C8H16O2 Carboxylic Acid Isomers

The structural variations among the isomers of C8H16O2 carboxylic acid lead to a wide range of physicochemical properties. These properties are critical for predicting their behavior in biological systems and for designing experimental protocols. A summary of available data for several prominent isomers is presented below.

| IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (nD20) |

| Octanoic acid | 124-07-2 | 239.7 | 0.910 | 1.428 |

| 2-Ethylhexanoic acid | 149-57-5 | 228 | 0.903 | 1.425 |

| 2-Propylpentanoic acid (Valproic acid) | 99-66-1 | 220 | 0.904 | 1.425 |

| 2,2-Dimethylhexanoic acid | 813-72-9 | 216-220 | 0.913 | 1.427 |

| 3,5-Dimethylhexanoic acid | 60308-87-4 | - | - | - |

| 4,5-Dimethylhexanoic acid | 60308-81-8 | - | - | - |

| 2,3,4-Trimethylpentanoic acid | 90435-18-0 | 226.6 | 0.922 | 1.432 |

| 2,2,4-Trimethylpentanoic acid | 866-72-8 | - | - | - |

| 2,3,3-Trimethylpentanoic acid | 1514730-78-9 | - | - | - |

| 3,4,4-Trimethylpentanoic acid | 75177-71-8 | - | - | - |

| 2-isopropyl-3-methylbutanoic acid | 32118-53-9 | - | - | - |

Note: Data for some isomers is incomplete due to limited published research. The properties of 2-isopropyl-3-methylbutanoic acid are often reported under its systematic name, 2,3,4-trimethylpentanoic acid.

Experimental Protocols for Synthesis

The synthesis of branched-chain carboxylic acids can be achieved through various established organic chemistry methodologies. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

General Synthesis Methods

Two classical and versatile methods for the synthesis of substituted carboxylic acids are the Malonic Ester Synthesis and the Carboxylation of Grignard Reagents.

3.1.1. Malonic Ester Synthesis

This method is particularly useful for preparing α-substituted and α,α-disubstituted carboxylic acids.

-

Principle: The α-hydrogens of a malonic ester are acidic and can be removed by a base to form a stabilized enolate. This enolate acts as a nucleophile and can be alkylated with an alkyl halide. A second alkylation can be performed if a disubstituted acid is desired. Subsequent hydrolysis of the ester groups followed by decarboxylation yields the target carboxylic acid[3][4][5][6][7].

-

Generic Protocol:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

-

Alkylation: The enolate solution is then treated with an appropriate alkyl halide (e.g., isopropyl bromide for introducing an isopropyl group). The reaction is typically stirred at room temperature or with gentle heating.

-

Second Alkylation (optional): For disubstituted acids, the mono-alkylated product is isolated and subjected to a second deprotonation and alkylation step with a different alkyl halide.

-

Hydrolysis and Decarboxylation: The alkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. Upon heating, the dicarboxylic acid readily decarboxylates to yield the final carboxylic acid.

-

3.1.2. Carboxylation of Grignard Reagents

This method allows for the conversion of an alkyl or aryl halide into a carboxylic acid with the addition of one carbon atom.

-

Principle: A Grignard reagent, formed from the reaction of an alkyl or aryl halide with magnesium metal, acts as a potent nucleophile. It reacts with carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Acidic workup then protonates the salt to yield the carboxylic acid[8][9][10][11][12].

-

Generic Protocol:

-

Formation of Grignard Reagent: An alkyl halide (e.g., 2-bromo-3-methylbutane) is slowly added to a suspension of magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Carboxylation: The resulting Grignard reagent is then added to an excess of crushed dry ice or a saturated solution of CO2 in an appropriate solvent.

-

Acidic Workup: The reaction mixture is quenched with a strong aqueous acid (e.g., HCl or H2SO4) to protonate the carboxylate salt and liberate the free carboxylic acid.

-

Purification: The carboxylic acid is then extracted with an organic solvent and purified by distillation or crystallization.

-

Specific Synthesis Protocols

3.2.1. Synthesis of 2-Ethylhexanoic Acid

2-Ethylhexanoic acid is commercially produced by the oxidation of 2-ethylhexanal.

-

Protocol: 2-ethylhexanal is oxidized using oxygen or air in the presence of a catalyst, such as N-hydroxyphthalimide in isobutanol as a solvent, under mild conditions. This method offers high selectivity for 2-ethylhexanoic acid[13]. Another industrial method involves the oxidation of 2-ethylhexanal with oxygen-containing gases catalyzed by a nickel compound[14]. A detailed laboratory-scale synthesis involves the oxidation of 2-ethylhexanal with a mixture of 2-ethylhexanoic acid as a solvent and a manganese acetate catalyst, with a continuous flow of oxygen[14].

3.2.2. Synthesis of 2-Propylpentanoic Acid (Valproic Acid)

Valproic acid can be synthesized via the malonic ester pathway.

-

Protocol: Diethyl malonate is dialkylated using two equivalents of propyl bromide. The resulting diethyl dipropylmalonate is then hydrolyzed to dipropylmalonic acid, which is subsequently decarboxylated by heating to yield valproic acid[15]. An alternative synthesis involves the hydrolysis of 5,5-dipropylbarbituric acid to 2,2-dipropylmalonic acid, followed by decarboxylation[16]. A flow synthesis method has also been developed, involving the saponification of diethyl 2,2-dipropylmalonate followed by selective monodecarboxylation in a continuous flow reactor[17].

3.2.3. Synthesis of 2,2,4-Trimethylpentanoic Acid

A specific synthesis for this isomer has been reported.

-

Protocol: 2,4-Dimethyl-3-pentanol is dissolved in formic acid and added dropwise to a cooled mixture of formic acid and concentrated sulfuric acid. After stirring, the mixture is poured onto ice and extracted. The product is then isolated and purified by distillation[18].

Biological Activity and Signaling Pathways

While data on the biological effects of most C8H16O2 carboxylic acid isomers are limited, some have been extensively studied, revealing significant interactions with biological systems.

2-Propylpentanoic Acid (Valproic Acid)

Valproic acid is a widely used antiepileptic and mood-stabilizing drug. Its mechanism of action is multifaceted and not fully understood, but several key pathways have been identified.

-

GABAergic System Modulation: Valproic acid increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating glutamic acid decarboxylase, the enzyme that synthesizes GABA[19][20][21][22].

-

Ion Channel Blockade: It blocks voltage-gated sodium channels, which reduces high-frequency neuronal firing[19][20][21]. It also inhibits T-type calcium channels, which is particularly relevant for its efficacy in absence seizures[20][21].

-

Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known inhibitor of histone deacetylases. This action leads to changes in gene expression and is thought to contribute to its mood-stabilizing and neuroprotective effects[19][20].

2-Ethylhexanoic Acid (2-EHA)

2-EHA is primarily known for its industrial applications, but toxicological studies have revealed potential biological effects.

-

Reproductive and Developmental Toxicity: Animal studies have shown that 2-EHA can affect the reproductive system and fetal development[23][24]. It is classified as a reproductive toxicant[25][26]. The mechanisms underlying these effects are not fully elucidated but may involve disruption of normal cellular processes in reproductive organs and during embryogenesis.

-

Metabolism: 2-EHA is metabolized in the body, with glucuronide conjugates being major metabolites found in urine[25].

General Biological Roles of Branched-Chain Fatty Acids (BCFAs)

BCFAs, as a class, play several roles in biological systems.

-

Membrane Fluidity: In bacteria, BCFAs are major components of cell membranes, where they contribute to maintaining membrane fluidity, particularly in response to temperature changes[2][27].

-

Metabolic Regulation: BCFAs have been implicated in the regulation of lipid metabolism, inflammation, and insulin resistance. They can activate transcription factors like PPARα and influence the expression of genes involved in these processes[28]. The metabolism of BCFAs can be initiated by the conversion of branched-chain amino acids[1].

Conclusion

The structural isomers of 2-isopropyl-3-methylbutanoic acid represent a diverse group of molecules with a wide array of physicochemical properties and biological activities. While some isomers, like octanoic acid and valproic acid, are well-characterized and have established applications, many others remain largely unexplored. The synthesis of these compounds can be achieved through established methodologies, offering opportunities for the creation of novel molecular scaffolds for drug discovery and materials science. Further research into the biological effects of the less-studied isomers is warranted to fully understand their potential as therapeutic agents or to identify any potential toxicological risks. This guide serves as a foundational resource for professionals engaged in the study and application of these fascinating molecules.

References

- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. leah4sci.com [leah4sci.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. guidechem.com [guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. csfarmacie.cz [csfarmacie.cz]

- 17. pubs.acs.org [pubs.acs.org]

- 18. prepchem.com [prepchem.com]

- 19. Valproate - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 21. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 22. droracle.ai [droracle.ai]

- 23. healthvermont.gov [healthvermont.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 26. ICSC 0477 - 2-ETHYLHEXANOIC ACID [chemicalsafety.ilo.org]

- 27. mdpi.com [mdpi.com]

- 28. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 2-isopropyl-3-methylbutanoic acid, a valuable building block for drug development and pharmaceutical research.[1] The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of 2-isopropyl-3-methylbutanoic acid: the oxidation of a primary alcohol and the carboxylation of a Grignard reagent.

-

Route 1: Oxidation of 2-isopropyl-3-methylbutan-1-ol. This is a classic and reliable method for the synthesis of carboxylic acids.[2][3][4] The corresponding primary alcohol, 2-isopropyl-3-methylbutan-1-ol, is oxidized using a strong oxidizing agent, such as Jones reagent, to yield the desired carboxylic acid.

-

Route 2: Carboxylation of a Grignard Reagent. This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to form a carboxylate salt.[5][6][7] Subsequent acidification yields the final carboxylic acid. This approach is advantageous as it builds the carbon skeleton and introduces the carboxylic acid functionality in a single step.

Detailed Experimental Protocol: Oxidation Route via Jones Oxidation

This section provides a detailed protocol for the synthesis of 2-isopropyl-3-methylbutanoic acid via the Jones oxidation of 2-isopropyl-3-methylbutan-1-ol.[8][9][10][11]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity |

| 2-isopropyl-3-methylbutan-1-ol | C8H18O | 130.23 | >98% |

| Chromium trioxide | CrO3 | 99.99 | 99.9% |

| Sulfuric acid | H2SO4 | 98.08 | 98% (conc.) |

| Acetone | C3H6O | 58.08 | ACS grade |

| Diethyl ether | (C2H5)2O | 74.12 | Anhydrous |

| Sodium sulfate | Na2SO4 | 142.04 | Anhydrous |

| Hydrochloric acid | HCl | 36.46 | 2 M |

| Sodium bicarbonate | NaHCO3 | 84.01 | Saturated solution |

Experimental Procedure

Preparation of Jones Reagent:

-

In a beaker immersed in an ice-water bath, dissolve 26.7 g of chromium trioxide in 50 mL of deionized water.

-

Slowly and with vigorous stirring, add 23 mL of concentrated sulfuric acid to the chromium trioxide solution.

-

Once the addition is complete, dilute the solution with deionized water to a final volume of 100 mL.

Oxidation Reaction:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.0 g (0.1 mol) of 2-isopropyl-3-methylbutan-1-ol in 100 mL of acetone.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add the prepared Jones reagent from the dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 10 °C throughout the addition. The color of the reaction mixture will change from orange to green.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

Work-up and Purification:

-

Quench the reaction by the dropwise addition of isopropanol until the green color persists.

-

Decant the acetone solution from the chromium salts. Wash the salts with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (3 x 50 mL).

-

Acidify the combined aqueous layers to pH 2 with 2 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-isopropyl-3-methylbutanoic acid.

-

Further purification can be achieved by vacuum distillation.[12]

Hypothetical Quantitative Data

| Parameter | Value |

| Starting Alcohol | 13.0 g (0.1 mol) |

| Crude Product Yield | 12.5 g |

| Purified Product Yield | 10.8 g (75%) |

| Boiling Point | 110-112 °C at 10 mmHg |

| Purity (by GC) | >98% |

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ 11.5-12.5 (br s, 1H, COOH), 2.4-2.6 (m, 1H, CH-COOH), 1.8-2.0 (m, 1H, CH-CH₃), 1.6-1.8 (m, 1H, CH-(CH₃)₂), 0.9-1.1 (m, 12H, 4 x CH₃) |

| ¹³C NMR (CDCl₃) | δ 180-185 (C=O), 50-55 (CH-COOH), 30-35 (CH-CH₃), 25-30 (CH-(CH₃)₂), 15-22 (CH₃) |

| IR (neat) | 2800-3300 cm⁻¹ (broad O-H stretch), 1705 cm⁻¹ (C=O stretch) |

Mandatory Visualizations

Reaction Pathways

Caption: Proposed synthetic routes to 2-isopropyl-3-methylbutanoic acid.

Experimental Workflow: Jones Oxidation

Caption: Experimental workflow for the Jones oxidation.

Logical Relationship: Grignard Carboxylation

Caption: Logical steps in Grignard carboxylation.

References

- 1. Solved 2. (15) Utilizing the Grignard reaction, how might | Chegg.com [chegg.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Jones Oxidation [organic-chemistry.org]

- 10. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Jones oxidation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

2-isopropyl-3-methylbutanoic acid natural occurrence

An In-depth Technical Guide on the Natural Occurrence of 2-isopropyl-3-methylbutanoic acid and Structurally Related Compounds

Introduction

This technical guide addresses the natural occurrence of 2-isopropyl-3-methylbutanoic acid. Extensive literature searches indicate that this specific branched-chain carboxylic acid is not a commonly identified natural product. Its primary role appears to be as a synthetic intermediate in pharmaceutical development.[1] However, several structurally related isomers and similar branched-chain fatty acids are well-documented as naturally occurring compounds in a variety of biological sources, where they often contribute to flavor and aroma profiles or participate in metabolic processes.

This document, therefore, provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for key, structurally similar compounds, namely 3-methylbutanoic acid (isovaleric acid) and 2-methylbutanoic acid. This information is intended for researchers, scientists, and drug development professionals who may be interested in the broader class of short, branched-chain fatty acids.

Natural Occurrence of Structurally Related Branched-Chain Fatty Acids

While 2-isopropyl-3-methylbutanoic acid itself is not reported as a natural product, its isomers are found in a wide range of plants and fermented foods.

3-Methylbutanoic Acid (Isovaleric Acid)

3-Methylbutanoic acid is a branched-chain fatty acid with a characteristic pungent, cheesy, or sweaty odor. It is found in a variety of natural sources.

-

Plants: It is a notable constituent of the perennial flowering plant valerian (Valeriana officinalis), from which its common name, isovaleric acid, is derived.[2]

-

Foods: The compound occurs naturally in many foods, contributing significantly to their flavor profiles. Examples include cheeses, soy milk, and apple juice.[2]

2-Methylbutanoic Acid

2-Methylbutanoic acid exists as two different enantiomers (mirror-image isomers), each with a distinct natural occurrence and aroma profile.

-

(S)-(+)-2-Methylbutanoic Acid: This enantiomer is found in a variety of fruits, including apples and apricots.[3] It is also a component of the scent of the orchid Luisia curtisii.[3] It possesses a pleasantly sweet and fruity aroma.[3]

-

(R)-(-)-2-Methylbutanoic Acid: This form is naturally present in cocoa beans and contributes to their characteristic flavor.[3] In contrast to its 'S' counterpart, it has a more pungent, cheesy, and sweaty odor.[3]

Esters of these acids, such as isopropyl 2-methylbutyrate, are also found in nature and are recognized as flavoring agents in food.[4]

Data Presentation

The following table summarizes the documented natural occurrences of the major isomers of 2-isopropyl-3-methylbutanoic acid.

| Compound Name | Isomer of Interest | Natural Source | Reference |

| 3-Methylbutanoic Acid | Isovaleric Acid | Valerian (Valeriana officinalis), Cheese, Soy Milk, Apple Juice | [2] |

| (S)-2-Methylbutanoic Acid | 2-Methylbutyric Acid | Apples, Apricots, Luisia curtisii orchid | [3] |

| (R)-2-Methylbutanoic Acid | 2-Methylbutyric Acid | Cocoa Beans | [3] |

Biosynthesis of Branched-Chain Fatty Acids

The short, branched-chain fatty acids discussed above are typically formed in biological systems through the catabolism of branched-chain amino acids.

-

3-Methylbutanoic acid is derived from the amino acid leucine . The process involves transamination to form α-ketoisocaproate, followed by oxidative decarboxylation.

-

2-Methylbutanoic acid is derived from the amino acid isoleucine .

A simplified diagram illustrating the biosynthetic pathway from a branched-chain amino acid is provided below.

Caption: Simplified pathways for the biosynthesis of 3-methylbutanoic and 2-methylbutanoic acids.

Experimental Protocols

The identification and quantification of short, volatile carboxylic acids like 3-methylbutanoic and 2-methylbutanoic acid from natural matrices typically involve extraction followed by chromatographic analysis.

Extraction Methodologies

The goal of extraction is to isolate the volatile and semi-volatile organic compounds from the complex biological sample (e.g., plant material, food, microbial culture).

-

Steam Distillation / Hydrodistillation: This is a common method for extracting essential oils and other volatile compounds from plant material. The sample is exposed to steam, which vaporizes the volatile compounds. The resulting vapor is condensed and collected. The less dense oil phase is then separated from the aqueous phase.

-

Solvent Extraction: The sample is homogenized and extracted with an appropriate organic solvent. The choice of solvent depends on the polarity of the target analytes.

-

Solid-Phase Microextraction (SPME): This is a solvent-free technique often used for headspace analysis of aromas. A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. Volatile analytes adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph.[5]

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds.

-

Gas Chromatography (GC): The extracted sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized analytes through a long, thin column. Compounds are separated based on their boiling points and affinity for the column's stationary phase.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparison to spectral libraries. Quantification is achieved by measuring the abundance of specific ions.

-

A general workflow for the analysis of these compounds is depicted below.

Caption: General experimental workflow for the analysis of volatile organic compounds.

Conclusion

References

- 1. 2-Isopropyl-3-methylbutanoic acid (32118-53-9) at Nordmann - nordmann.global [nordmann.global]

- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Isopropyl 2-methylbutyrate | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical Composition and Antimicrobial Activity of Essential Oil from Phytolacca dodecandra Collected in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Isopropyl-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-3-methylbutanoic acid (CAS No. 32118-53-9) is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂.[1][2][3] Its highly branched and sterically hindered structure makes it a subject of interest as a potential building block in pharmaceutical and chemical synthesis.[4] However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical and biological data for this compound. This guide summarizes the available information and highlights the significant data gaps, providing a foundational understanding for researchers and developers working with this and similar sterically hindered carboxylic acids.

Chemical and Physical Properties

Detailed experimental data on the physical properties of 2-isopropyl-3-methylbutanoic acid are largely unavailable in the current body of scientific literature. Chemical databases consistently report a lack of experimental values for key properties such as melting point, boiling point, and density.[2] This suggests that these fundamental characteristics have not been widely determined or published.

In the absence of experimental data, computational models can provide estimations. For instance, the XLogP3, a measure of lipophilicity, is calculated to be 2.4.[1]

Table 1: Identifier and Computed Properties of 2-Isopropyl-3-methylbutanoic Acid

| Property | Value | Source |

| IUPAC Name | 2-isopropyl-3-methylbutanoic acid | [1] |

| CAS Number | 32118-53-9 | [2] |

| Molecular Formula | C₈H₁₆O₂ | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1] |

| InChIKey | GSZKHLKKYPBXKM-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)C(C(C)C)C(=O)O | [2] |

| Computed XLogP3 | 2.4 | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Reactivity and Synthesis

Chemical Reactivity

As a carboxylic acid, 2-isopropyl-3-methylbutanoic acid is expected to undergo typical reactions of this functional group, including:

-

Acid-base reactions: It will react with bases to form carboxylate salts.

-

Esterification: Reaction with alcohols, typically under acidic conditions, will yield the corresponding esters.

-

Amide formation: Reaction with amines, often requiring activating agents, will produce amides.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The significant steric hindrance around the carboxyl group, due to the two adjacent isopropyl and methyl groups, is expected to influence its reactivity. Such steric bulk can decrease the rate of reactions such as esterification and amide formation, potentially requiring more forcing reaction conditions or specialized reagents.[5]

Synthesis

Figure 1. A conceptual synthetic workflow for 2-isopropyl-3-methylbutanoic acid.

This conceptual workflow illustrates a possible two-step synthesis. The first step involves a Grignard reaction between isopropylmagnesium bromide and isobutyraldehyde to form the secondary alcohol, diisopropylmethanol. The second step would be the oxidation of this alcohol to the target carboxylic acid. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

Biological Activity and Applications

The primary known application of 2-isopropyl-3-methylbutanoic acid is as an intermediate in pharmaceutical synthesis.[4] Its branched-chain structure makes it a versatile building block in the development of new drug candidates.[4]

There is no specific information available in the public domain regarding the biological activity of 2-isopropyl-3-methylbutanoic acid itself, nor is it implicated in any specific signaling pathways. Branched-chain fatty acids, in general, play various roles in biological systems, but the specific effects of this particular structure have not been characterized.

Spectroscopic Analysis

While some commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS for 2-isopropyl-3-methylbutanoic acid, these spectra are not publicly accessible in the surveyed databases.[6] The expected spectroscopic characteristics would include:

-

¹H NMR: Signals corresponding to the methine protons of the isopropyl and the alpha-carbon, as well as the methyl protons. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR: Resonances for the carbonyl carbon, the alpha-carbon, and the carbons of the isopropyl and methyl groups.

-

IR Spectroscopy: A characteristic broad O-H stretch from the carboxylic acid group, as well as a strong C=O stretch.

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns consistent with the structure.

Safety and Handling

A specific safety data sheet (SDS) for 2-isopropyl-3-methylbutanoic acid is not widely available. However, based on its structure as a carboxylic acid, it should be handled with the appropriate precautions for this class of compounds. It is predicted to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

2-Isopropyl-3-methylbutanoic acid represents a chemical entity with potential utility in synthetic chemistry, particularly in the pharmaceutical industry. However, there is a significant lack of fundamental, experimentally determined data regarding its physical properties, reactivity, biological activity, and spectroscopic characterization. This information gap presents an opportunity for further research. Future work should focus on:

-

The development and publication of a robust and scalable synthetic protocol.

-

The experimental determination and reporting of its key physical properties.

-

A thorough investigation of its chemical reactivity, particularly in comparison to less sterically hindered carboxylic acids.

-

Screening for biological activity to explore its potential as a bioactive molecule.

-

The public dissemination of its full spectroscopic data to aid in its identification and characterization.

Addressing these areas will provide a more complete understanding of 2-isopropyl-3-methylbutanoic acid and facilitate its potential application in research and development.

References

- 1. Diisopropylacetic acid | C8H16O2 | CID 96832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Isopropyl-3-methylbutanoic acid (32118-53-9) at Nordmann - nordmann.global [nordmann.global]

- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 6. 32118-53-9|2-Isopropyl-3-methylbutanoic acid| Ambeed [ambeed.com]

Spectroscopic Profile of 2-isopropyl-3-methylbutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropyl-3-methylbutanoic acid (CAS RN: 32118-53-9, Molecular Formula: C₈H₁₆O₂). Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption characteristics for structurally similar carboxylic acids. The methodologies provided are generalized protocols standardly used for the analysis of branched-chain carboxylic acids.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for 2-isopropyl-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-isopropyl-3-methylbutanoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~2.1-2.3 | Doublet of septets | 1H | H-2 |

| ~1.8-2.0 | Multiplet | 1H | H-3 |

| ~0.9-1.1 | Doublet | 6H | -CH(CH₃)₂ (on C2) |

| ~0.8-1.0 | Doublet | 6H | -CH(CH₃)₂ (on C3) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-isopropyl-3-methylbutanoic acid

| Chemical Shift (ppm) | Assignment |

| ~175-185 | C-1 (-COOH) |

| ~50-60 | C-2 |

| ~30-40 | C-3 |

| ~18-22 | -CH(CH₃)₂ (on C2) |

| ~18-22 | -CH(CH₃)₂ (on C3) |

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands for 2-isopropyl-3-methylbutanoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 2960-2870 | Strong | C-H stretch (Alkyl) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1210-1320 | Medium | C-O stretch |

| 920-950 | Medium (broad) | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Note: The following mass spectral data is based on predicted fragmentation patterns for a typical electron ionization (EI) source.

Table 4: Predicted Mass Spectrometry Data (EI) for 2-isopropyl-3-methylbutanoic acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₃H₇]⁺ |

| 87 | High | [M - C₄H₉]⁺ |

| 73 | Moderate | [COOH(CH₃)₂]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-isopropyl-3-methylbutanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a solvent that can form hydrogen bonds may alter the chemical shift of the carboxylic acid proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the lock signal of the deuterated solvent.

-

Set the acquisition parameters for ¹H NMR, including a spectral width of approximately 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a wider spectral width (e.g., 220 ppm) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C NMR experiments.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 2-isopropyl-3-methylbutanoic acid, the Attenuated Total Reflectance (ATR) technique is commonly used.

-

Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.

-

Set the spectral range to 4000-400 cm⁻¹.

-

Select an appropriate number of scans (e.g., 16-32) to be co-added for a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the interferogram of the sample.

-

Data Processing:

-

The instrument software will perform a Fourier transform on the interferogram to generate the IR spectrum.

-

The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Inject a dilute solution of the sample (e.g., in dichloromethane or methanol) into the GC system. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column).

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

-

-

Mass Analysis:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments can provide information about the different functional groups and their connectivity. For carboxylic acids, derivatization (e.g., methylation or silylation) may be employed to improve chromatographic behavior and provide more distinct fragmentation patterns.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from sample to structural elucidation using the spectroscopic techniques described.

The Solubility Profile of 2-Isopropyl-3-Methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-3-methylbutanoic acid, a branched-chain carboxylic acid, presents a unique set of physicochemical properties that are of significant interest in various fields, including pharmaceutical development and chemical synthesis. Its structural complexity influences its interactions with different solvent systems, which is a critical consideration for reaction chemistry, purification, and formulation. This technical guide provides an in-depth overview of the expected solubility characteristics of 2-isopropyl-3-methylbutanoic acid, supported by data from structurally analogous compounds and detailed experimental protocols for solubility determination.

Understanding Solubility of Branched-Chain Carboxylic Acids

The solubility of a carboxylic acid is governed by the interplay between the polar carboxyl group (-COOH) and the nonpolar hydrocarbon chain. The carboxyl group can engage in hydrogen bonding with polar solvents like water, while the hydrocarbon portion interacts favorably with nonpolar organic solvents through van der Waals forces.

For branched-chain carboxylic acids such as 2-isopropyl-3-methylbutanoic acid, the branching can influence solubility by affecting the efficiency of crystal lattice packing and by altering the molecule's overall polarity and steric hindrance. Generally, increased branching can lead to a lower melting point and sometimes increased solubility in nonpolar solvents compared to their straight-chain isomers.

Quantitative Solubility Data (Surrogate Data)

Table 1: Solubility of 2-Ethylhexanoic Acid (CAS: 149-57-5) in Various Solvents

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 1.4 g/L[1][2] | 25 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3][4] | Ambient |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][3] | Ambient |

| Benzene | C₆H₆ | Nonpolar | Soluble[3] | Ambient |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[1] | Ambient |

Note: "Soluble" indicates that the compound dissolves readily in the solvent, though specific quantitative values were not consistently reported across the literature. Isooctanoic acid is also reported to be only slightly soluble in water but readily dissolves in common organic solvents like ethanol and ether[5]. Based on these data, 2-isopropyl-3-methylbutanoic acid is expected to exhibit low solubility in water and good solubility in a range of organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for its application. Below are detailed methodologies for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

2-Isopropyl-3-methylbutanoic acid

-

A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether, hexane)

-

Small test tubes

-

Vortex mixer

-

pH paper

Procedure:

-

Add approximately 10-20 mg of 2-isopropyl-3-methylbutanoic acid to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the substance as "soluble," "partially soluble," or "insoluble."

-

For aqueous solutions, test the pH with pH paper to observe the acidic nature of the compound. A pH of 4 or lower would suggest a carboxylic acid[6].

Quantitative Solubility Determination by Gravimetric Method

This method provides precise quantitative solubility data.

Materials:

-

2-Isopropyl-3-methylbutanoic acid

-

Chosen solvent

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Glass vials

-

Oven or vacuum desiccator

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of 2-isopropyl-3-methylbutanoic acid to a known volume of the solvent in a sealed vial.

-

Equilibrate the solution at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter into a pre-weighed, clean, and dry vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent traces and cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mol/L based on the mass of the dissolved solid and the volume of the solution taken.

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a compound like 2-isopropyl-3-methylbutanoic acid.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for 2-isopropyl-3-methylbutanoic acid remains to be definitively established, a strong understanding of its likely behavior can be inferred from structurally related C8 branched-chain carboxylic acids. It is anticipated to have low aqueous solubility and be readily soluble in a range of organic solvents. The experimental protocols provided in this guide offer robust methods for the precise determination of its solubility profile, which is essential for its effective application in research, development, and manufacturing processes.

References

- 1. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexanoic acid CAS#: 149-57-5 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA) - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [guidechem.com]

- 6. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide on 2-Isopropyl-3-methylbutanoic Acid: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-isopropyl-3-methylbutanoic acid (also known as diisopropylacetic acid), a branched-chain carboxylic acid with potential applications in pharmaceutical synthesis. Due to a lack of specific historical records on its discovery, this document focuses on the broader context of branched-chain fatty acids, plausible synthetic routes, and potential biological significance, aiming to equip researchers and drug development professionals with a foundational understanding of this compound.

Introduction and Historical Context

The specific discovery and initial synthesis of 2-isopropyl-3-methylbutanoic acid (CAS No. 32118-53-9) are not well-documented in scientific literature. However, its emergence is intrinsically linked to the broader exploration of branched-chain fatty acids (BCFAs) and their utility as versatile building blocks in organic synthesis. BCFAs, in contrast to their straight-chain counterparts, offer unique steric and electronic properties that are highly valuable in the design of novel molecules, particularly in the pharmaceutical industry.[1][2] The development of synthetic methodologies for creating highly substituted carboxylic acids, such as the Koch-Haaf reaction, has paved the way for the synthesis of complex structures like 2-isopropyl-3-methylbutanoic acid.[3]

Physicochemical Properties

Quantitative data for 2-isopropyl-3-methylbutanoic acid is limited. The following table summarizes the available information. It is important to note that much of the publicly available data pertains to its esters, highlighting a gap in the characterization of the free acid.

| Property | Value | Source | Notes |

| Molecular Formula | C8H16O2 | PubChem[4] | |

| Molecular Weight | 144.21 g/mol | PubChem[4] | |

| CAS Number | 32118-53-9 | Nordmann[2] | |

| IUPAC Name | 2-isopropyl-3-methylbutanoic acid | PubChem[4] | Also known as diisopropylacetic acid. |

| Melting Point | 20 °C | ChemicalBook[5] | |

| Boiling Point | 112-114 °C at 15 Torr | ChemicalBook[5] | |

| Spectroscopic Data | |||

| ¹H NMR, ¹³C NMR, MS, IR | Data not readily available for the free acid. | Ambeed[6], NIST[7][8][9][10][11] | Data is available for various esters. |

Synthesis of 2-Isopropyl-3-methylbutanoic Acid

Proposed Synthesis via Koch-Haaf Reaction

The Koch-Haaf reaction is a classic method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst.[3][12]

Experimental Protocol:

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls is charged with concentrated sulfuric acid (96%).

-

Reactant Addition: 2,3,4-trimethyl-2-pentene is slowly added to the cooled, stirring sulfuric acid, maintaining the temperature below 10 °C.

-

Carbonylation: The autoclave is sealed and pressurized with carbon monoxide to 50-100 atm. The reaction mixture is then heated to 50-70 °C with vigorous stirring. The pressure is maintained by feeding carbon monoxide as it is consumed.

-

Reaction Monitoring: The reaction progress is monitored by the uptake of carbon monoxide.

-

Work-up: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The reaction mixture is poured onto crushed ice.

-

Extraction: The aqueous mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Purification: The solvent is removed under reduced pressure, and the crude 2-isopropyl-3-methylbutanoic acid is purified by vacuum distillation.

Caption: Proposed Koch-Haaf synthesis of 2-isopropyl-3-methylbutanoic acid.

Proposed Synthesis via Grignard Reagent Carboxylation

Carboxylation of a Grignard reagent is a versatile method for the synthesis of carboxylic acids.[1][13][14]

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromo-3,4-dimethylpentane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard solution is cooled in an ice-salt bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto crushed dry ice with vigorous stirring.

-

Quenching: The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Purification: The solvent is removed under reduced pressure, and the crude 2-isopropyl-3-methylbutanoic acid is purified by vacuum distillation.

Caption: Proposed Grignard synthesis of 2-isopropyl-3-methylbutanoic acid.

Potential Biological Activity and Significance for Drug Development

While no specific biological activities have been reported for 2-isopropyl-3-methylbutanoic acid, the broader class of BCFAs has garnered significant interest for its diverse biological effects.[15][16]

General Biological Activities of Branched-Chain Fatty Acids

BCFAs are known to exhibit a range of biological activities, including:

-

Anti-inflammatory effects: BCFAs can modulate inflammatory pathways, potentially by interacting with key signaling molecules.[16]

-

Anticancer properties: Some BCFAs have demonstrated cytotoxicity towards cancer cell lines.[15][17]

-

Metabolic regulation: BCFAs may influence lipid metabolism and insulin sensitivity.[16][18]

-

Neuroprotective actions: There is emerging evidence for the neuroprotective effects of certain BCFAs.[15][16]

These activities suggest that BCFAs can interact with various cellular signaling pathways. For drug development professionals, 2-isopropyl-3-methylbutanoic acid represents an unexplored molecule within a biologically active class of compounds. Its unique steric hindrance could lead to novel pharmacological profiles.

Biosynthesis of Branched-Chain Fatty Acids

In nature, BCFAs are synthesized from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. This biosynthetic pathway provides a natural context for the existence of such molecules.

Caption: Generalized biosynthesis of BCFAs from BCAAs.

Potential Signaling Pathways for Investigation

Given the known activities of BCFAs, several signaling pathways are of interest for investigating the potential effects of 2-isopropyl-3-methylbutanoic acid:

Caption: Potential signaling pathways for 2-isopropyl-3-methylbutanoic acid.

Conclusion and Future Directions

2-Isopropyl-3-methylbutanoic acid is a structurally interesting but under-characterized branched-chain carboxylic acid. While its history is obscure, its potential as a pharmaceutical intermediate is recognized. The synthetic pathways proposed in this guide offer a starting point for its preparation and further study. For drug development professionals, the key takeaway is the largely untapped potential of this molecule. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and documenting a robust synthesis for 2-isopropyl-3-methylbutanoic acid and fully characterizing it using modern spectroscopic techniques.

-

Biological Screening: A comprehensive screening of its biological activities, particularly in the areas of inflammation, cancer, and metabolic disorders, is warranted.

-

Structure-Activity Relationship Studies: Investigating the impact of its unique diisopropyl substitution pattern on biological activity compared to other BCFAs.

By addressing these research gaps, the scientific community can fully elucidate the potential of 2-isopropyl-3-methylbutanoic acid and its derivatives in the development of new therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Isopropyl-3-methylbutanoic acid (32118-53-9) at Nordmann - nordmann.global [nordmann.global]

- 3. Koch reaction - Wikipedia [en.wikipedia.org]

- 4. Diisopropylacetic acid | C8H16O2 | CID 96832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 32118-53-9|2-Isopropyl-3-methylbutanoic acid| Ambeed [ambeed.com]

- 7. Butanoic acid, 2-isopropyl-3-methyl, ethyl ester [webbook.nist.gov]

- 8. Butanoic acid, 2-isopropyl-3-methyl, ethyl ester [webbook.nist.gov]

- 9. Butanoic acid, 3-methyl- [webbook.nist.gov]

- 10. Butanoic acid, 2-methyl-, 1-methylethyl ester [webbook.nist.gov]

- 11. Isopropyl butyrate [webbook.nist.gov]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. transformationtutoring.com [transformationtutoring.com]

- 15. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

2-Isopropyl-3-methylbutanoic Acid: A Technical Overview of a Structurally Interesting but Functionally Uncharacterized Branched-Chain Fatty Acid

CAS Number: 32118-53-9

This technical guide provides a comprehensive summary of the available information on 2-isopropyl-3-methylbutanoic acid, a branched-chain fatty acid (BCFA). While specific biological and experimental data for this compound are notably absent in publicly accessible scientific literature, this document consolidates its known chemical identifiers and contextualizes its potential significance by examining the broader class of BCFAs. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential, though currently unexplored, biological roles of this molecule.

Chemical Identifiers and Properties

A clear identification of any chemical compound is the foundation of scientific inquiry. The following table summarizes the key identifiers for 2-isopropyl-3-methylbutanoic acid.

| Identifier | Value |

| CAS Number | 32118-53-9 |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.214 g/mol [1] |

| IUPAC Name | 2-isopropyl-3-methylbutanoic acid |

| SMILES | CC(C)C(C(C)C)C(O)=O[1] |

| InChIKey | GSZKHLKKYPBXKM-BGGKNDAXCB[1] |

Currently, there is limited experimental data available for the physical properties of 2-isopropyl-3-methylbutanoic acid, such as its melting point, boiling point, and density.[1]

Biological Activity and Significance: An Extrapolation from Branched-Chain Fatty Acids (BCFAs)

A thorough search of scientific databases reveals a significant lack of studies on the specific biological activity, mechanism of action, or involvement in signaling pathways of 2-isopropyl-3-methylbutanoic acid. Therefore, to provide a functional context, it is necessary to consider the known roles of the broader class of molecules to which it belongs: branched-chain fatty acids (BCFAs).

BCFAs are a diverse group of fatty acids characterized by the presence of one or more methyl groups along their aliphatic chain. They are found in various organisms and are increasingly recognized for their diverse physiological roles.[2][3]

General Biological Roles of BCFAs

Research on various BCFAs has revealed their involvement in a range of biological processes, including:

-

Anti-inflammatory and Immunomodulatory Effects: Certain BCFAs have demonstrated anti-inflammatory properties and can modulate immune responses.[3][4]

-

Metabolic Regulation: BCFAs are implicated in metabolic health, with studies suggesting their involvement in lipid metabolism and potential roles in mitigating metabolic disorders.[3][5]

-

Gut Microbiota and Health: As products of amino acid fermentation by gut bacteria, BCFAs like isovalerate, isobutyrate, and 2-methylbutyrate are linked to gut health and have been associated with various health and disease outcomes.[5]

-

Anti-cancer Properties: Some studies on cellular and animal models have indicated potential anti-cancer activities for certain BCFAs.[3]

-

Neuroprotective Actions: Emerging research suggests that BCFAs may also have neuroprotective effects.[3]

It is important to emphasize that these are general activities of the BCFA class, and the specific effects of 2-isopropyl-3-methylbutanoic acid have not been investigated.

Potential Signaling Pathways

Given the known activities of other BCFAs, it is plausible that 2-isopropyl-3-methylbutanoic acid, if biologically active, could interact with cellular signaling pathways. The following diagram illustrates a generalized logical relationship for the biosynthesis of BCFAs from branched-chain amino acids (BCAAs) by gut microbiota, a key source of these fatty acids.

Experimental Protocols: A Methodological Void

Consistent with the lack of biological data, there are no published experimental protocols detailing the use of 2-isopropyl-3-methylbutanoic acid in biological or pharmacological research.

For researchers interested in studying this compound, a logical first step would be to develop a synthesis protocol, as none are readily available in the literature. A potential, though unverified, synthetic approach could be conceptualized as follows:

Safety and Toxicological Data

There is a lack of specific toxicological data for 2-isopropyl-3-methylbutanoic acid. For handling and safety procedures, it is advisable to refer to the safety data sheets (SDS) of structurally similar branched-chain carboxylic acids, which are generally classified as irritants. Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed.

Conclusion and Future Directions

2-isopropyl-3-methylbutanoic acid remains a chemically defined but biologically uncharacterized molecule. While its structural classification as a branched-chain fatty acid suggests potential for biological activity, the absence of empirical data makes any functional claims purely speculative.

Future research on this compound would require:

-

Development and validation of a robust synthesis method.

-

In vitro screening to assess its activity in various biological assays, such as anti-inflammatory, cytotoxic, or metabolic assays.

-

In vivo studies in animal models to investigate its pharmacokinetic properties and potential physiological effects, should in vitro activity be observed.

Until such studies are conducted, 2-isopropyl-3-methylbutanoic acid will remain an intriguing but enigmatic member of the branched-chain fatty acid family.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 3. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Enantiomers of 2-Isopropyl-3-methylbutanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-3-methylbutanoic acid, a branched-chain carboxylic acid, possesses a chiral center at the C2 position, giving rise to two enantiomers: (R)-2-isopropyl-3-methylbutanoic acid and (S)-2-isopropyl-3-methylbutanoic acid. While the racemic mixture has been synthesized, detailed characterization and biological evaluation of the individual enantiomers are not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the available information and outlines general methodologies that can be applied to the synthesis, separation, and characterization of these specific enantiomers.

Physicochemical Properties

| Property | Racemic 2-Isopropyl-3-methylbutanoic Acid | (R)-2-Isopropyl-3-methylbutanoic Acid | (S)-2-Isopropyl-3-methylbutanoic Acid |

| CAS Number | 32118-53-9[1] | Not available | Not available |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | 144.21 g/mol |

| Melting Point | Not available | Expected to be different from racemic | Expected to be different from racemic |

| Boiling Point | Not available | Expected to be identical to (R)-enantiomer | Expected to be identical to (S)-enantiomer |

| Optical Rotation | 0° | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer |

| pKa | Not available | Expected to be identical to (R)-enantiomer | Expected to be identical to (S)-enantiomer |

Synthesis and Chiral Resolution

The synthesis of racemic 2-isopropyl-3-methylbutanoic acid was reported in the Journal of the American Chemical Society in 1956.[1] However, specific details of this synthesis are not readily accessible. General synthetic routes to similar branched-chain carboxylic acids often involve the alkylation of a malonic ester or a related C-H acidic compound, followed by hydrolysis and decarboxylation.

Logical Workflow for Enantiomer Production

Caption: Strategies for obtaining the enantiomers of 2-isopropyl-3-methylbutanoic acid.

Experimental Protocols

1. Racemic Synthesis (General Approach):

A potential route for the synthesis of the racemic acid is outlined below.

-

Step 1: Alkylation of Diethyl Malonate. Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form the enolate. This is followed by reaction with a suitable alkyl halide, such as 2-bromopropane, to introduce the isopropyl group. A second alkylation with 1-bromo-2-methylpropane would introduce the isobutyl group.

-

Step 2: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is then subjected to acidic or basic hydrolysis to yield the dicarboxylic acid, which upon heating, undergoes decarboxylation to afford racemic 2-isopropyl-3-methylbutanoic acid.

2. Chiral Resolution (General Protocol):

The separation of the racemic mixture into its constituent enantiomers can be achieved through the formation of diastereomeric salts.

-

Step 1: Salt Formation. The racemic acid is reacted with a chiral resolving agent, such as a single enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine or (S)-brucine), in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Step 2: Diastereomer Separation. Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

-

Step 3: Liberation of the Enantiomers. The separated diastereomeric salts are then treated with a strong acid to liberate the pure (R) and (S) enantiomers of 2-isopropyl-3-methylbutanoic acid. The chiral resolving agent can often be recovered and reused.

3. Enantioselective Synthesis (Conceptual Approach):

Asymmetric synthesis provides a more direct route to the individual enantiomers.

-

Asymmetric Alkylation: One potential strategy involves the use of a chiral auxiliary. The auxiliary is first attached to a precursor molecule, and the subsequent alkylation step is directed by the chiral auxiliary to favor the formation of one stereoisomer over the other. Removal of the auxiliary then yields the desired enantiomer.

Analytical Methods for Chiral Discrimination

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.

-

Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

-

Typical Protocol:

-

Column Selection: A variety of CSPs are commercially available, such as those based on cyclodextrins, proteins, or chiral polymers. The choice of column is critical and often requires screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact composition of the mobile phase needs to be optimized to achieve good separation.

-

Detection: UV detection is typically used if the molecule contains a chromophore. If not, derivatization with a UV-active tag or the use of a universal detector like a refractive index detector or a mass spectrometer is necessary.

-

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of the enantiomers of 2-isopropyl-3-methylbutanoic acid in any signaling pathways. In drug development, it is crucial to evaluate the pharmacological and toxicological profiles of individual enantiomers, as they can exhibit significantly different effects.

Hypothetical Signaling Pathway Involvement

Given its structure as a branched-chain fatty acid, it is conceivable that if biologically active, the enantiomers could interact with pathways involved in lipid metabolism or act as signaling molecules through specific receptors.

Caption: A generalized diagram illustrating potential cellular interactions of the enantiomers.

Conclusion

The enantiomers of 2-isopropyl-3-methylbutanoic acid represent a significant gap in the scientific literature. While general methodologies for their synthesis, separation, and analysis can be proposed based on established chemical principles, specific experimental data and protocols are lacking. Further research is required to isolate and characterize the individual (R) and (S) enantiomers and to elucidate their respective biological activities. Such studies are essential for any potential application in pharmaceutical or other life science-related fields. The information and protocols outlined in this guide provide a foundational framework for researchers to initiate investigations into these chiral molecules.

References

Methodological & Application

Application Note and Protocol for the Stereoselective Synthesis of (2R,3S)-2-isopropyl-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2-isopropyl-3-methylbutanoic acid is a chiral carboxylic acid with a defined stereochemistry that is of interest in the synthesis of complex molecules and pharmaceutical compounds. The precise arrangement of substituents at its two contiguous stereocenters, C2 and C3, is crucial for its biological activity and physical properties. This application note provides a detailed protocol for the stereoselective synthesis of this target molecule utilizing an Evans oxazolidinone chiral auxiliary. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of specific stereoisomers with high fidelity.[1][2][3] The Evans oxazolidinone auxiliaries, in particular, are well-regarded for their high levels of stereocontrol in alkylation reactions of enolates.[4]

This method relies on a sequential, diastereoselective alkylation of an N-acyloxazolidinone, followed by the cleavage of the chiral auxiliary to yield the desired enantiomerically pure carboxylic acid. The use of a chiral auxiliary allows for the reliable construction of the two stereocenters in a controlled manner.[1]

Synthesis Pathway

The overall synthetic strategy involves three main stages:

-